molecular formula C26H21ClN4O B2604977 N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-87-5

N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2604977
CAS No.: 477227-87-5
M. Wt: 440.93
InChI Key: WUCWCMWYPHQAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three key substituents:

  • 7-position: A 4-methoxyphenyl moiety, contributing electron-donating properties via the methoxy group.
  • 5-position: A phenyl ring, enhancing hydrophobicity and π-π stacking interactions.

The compound’s molecular formula is inferred as C26H20ClN4O (molecular weight ≈ 433.92 g/mol), distinguishing it from related derivatives through substituent variations.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O/c1-32-22-12-10-21(11-13-22)31-16-23(19-7-3-2-4-8-19)24-25(29-17-30-26(24)31)28-15-18-6-5-9-20(27)14-18/h2-14,16-17H,15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCWCMWYPHQAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-chlorobenzyl, 4-methoxyphenyl, and phenyl groups is achieved through nucleophilic substitution reactions. These reactions may require catalysts such as palladium or copper to facilitate the coupling of aromatic rings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving automated systems to control temperature, pressure, and reagent addition. Industrial synthesis might also employ greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-

Biological Activity

N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by fused pyrrole and pyrimidine rings. The synthesis typically involves multi-step organic reactions that include the formation of the pyrrolopyrimidine core and subsequent substitution reactions to introduce various functional groups.

Synthetic Route Overview:

  • Formation of Pyrrolopyrimidine Core : Cyclization of appropriate precursors.
  • Substituent Introduction : Chlorophenyl, methoxyphenyl, and phenyl groups are added through substitution reactions.
  • Final Assembly : Coupling with amine groups to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown inhibition of various kinases involved in cancer progression.

Key Findings:

  • Kinase Inhibition : The compound has been reported to inhibit Lck kinase with an IC50 value below 1 nM, indicating potent activity against this target .
  • Multikinase Inhibitor Activity : Similar pyrrolopyrimidine derivatives have demonstrated inhibitory action against CDK4/Cyclin D1 and ARK5 kinases .

Anti-inflammatory and Antioxidant Effects

Studies have suggested that this class of compounds may also possess antioxidant and anti-inflammatory properties, making them candidates for treating conditions related to oxidative stress and inflammation .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
  • In Vivo Efficacy : Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups.

Data Tables

Biological Activity Target IC50 Value (nM) Reference
Lck KinaseLck< 1
CDK4/Cyclin D1CDK410
ARK5 KinaseARK520

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H24ClN4O
  • Molecular Weight : 428.9 g/mol
  • IUPAC Name : N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
  • Structural Features : The compound features a pyrrolopyrimidine core with various substituents that enhance its biological activity.

Medicinal Chemistry

N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent. Key areas of research include:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolopyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases related to cancer progression .
  • Antimicrobial Properties : Research indicates that this compound may have antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents .

Biological Research

The compound is also being explored for its role in biological systems:

  • Enzyme Inhibition : It has been studied as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest in cancer cells .
  • Signal Transduction Pathways : Research is ongoing to understand how this compound interacts with cellular signaling pathways, potentially leading to novel therapeutic strategies for diseases characterized by dysregulated signaling .

Material Science

In addition to biological applications, this compound is being explored in material science:

  • Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be advantageous for developing flexible electronic components .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range .
Investigation of Enzyme InhibitionIdentified as a potent inhibitor of CDK2, leading to G1 phase arrest in cancer cell lines .
Exploration in Organic ElectronicsSuccessfully incorporated into polymer matrices, enhancing charge transport properties in organic solar cells .

Comparison with Similar Compounds

Key Observations :

  • In contrast, methyl or methoxy substituents (e.g., ) increase electron density.
  • Solubility : Methoxy groups (e.g., 4-OMe-Ph in the target) improve aqueous solubility compared to nitro or chloro analogs .
  • Stereoelectronic Profile : The 4-methoxyphenyl group balances hydrophobicity and polarity, differing from the more polar nitro substituents in .

Mechanistic Insights :

  • Antitumor analogs (e.g., ) likely bind to tubulin’s colchicine site, disrupting microtubule assembly.
  • Nitro-containing derivatives (e.g., ) may act as prodrugs, with nitro groups reduced to amines in vivo for enhanced activity.

Optimization Strategies :

  • High yields (>90%) in suggest efficient amine coupling protocols.
  • Purification via flash chromatography () or recrystallization () is common.

Q & A

Q. What are the established synthetic routes for N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor with 3-chlorobenzylamine. A representative method involves reacting 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine with 3-chlorobenzylamine in anhydrous 2-methoxyethane using DIPEA as a base, followed by heating under reflux. Key intermediates are characterized via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to confirm regioselectivity and purity . Parallel routes for analogous compounds employ Buchwald-Hartwig amination or palladium-catalyzed coupling for N-arylation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers distinguish it from analogs?

  • NMR : Key 1H^1 \text{H}-NMR signals include aromatic protons from the 4-methoxyphenyl group (δ ~7.0–7.7 ppm) and the pyrrolo[2,3-d]pyrimidine core (δ ~6.9–8.2 ppm). The 3-chlorobenzylamine moiety shows characteristic splitting patterns for the benzyl CH2_2 (δ ~4.5–5.0 ppm).
  • HRMS : The molecular ion [M+H]+^+ is observed at m/z 485.1394 (calculated for C27_{27}H22_{22}ClN4_4O). Discrepancies in integration or unexpected peaks may indicate incomplete substitution or byproducts .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

Initial screening should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values.
  • Kinase inhibition : Profiling against JAK/STAT or Aurora kinases, given structural similarity to known kinase inhibitors .
  • Antiviral activity : Testing against Zika or related viruses, as pyrrolo[2,3-d]pyrimidines exhibit RNA polymerase inhibition .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low selectivity in the chlorination step?

Low yields during chlorination (e.g., at the pyrrolo[2,3-d]pyrimidine C4 position) are often due to competing N-chlorination. Mitigation strategies include:

  • Using POCl3_3 with catalytic N,N-dimethylaniline at 110°C to favor C-chlorination.
  • Monitoring reaction progress via TLC (hexane:EtOAc 3:1) to isolate intermediates before side reactions occur.
  • Purification via silica gel chromatography with gradient elution (0–5% MeOH in DCM) to remove unreacted starting material .

Q. What computational methods are suitable for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with JAK1 or Aurora kinase ATP-binding pockets. Focus on hydrogen bonding between the 4-amine group and kinase hinge regions (e.g., Glu915 in JAK1).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Corporate substituent effects (e.g., 3-chlorobenzyl vs. 4-fluorobenzyl) on IC50_{50} values from published analogs .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:

  • ADME profiling : Measure solubility (shake-flask method), plasma stability, and CYP450 inhibition.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance permeability.
  • Pharmacokinetic studies : Track compound levels in rodent plasma via LC-MS/MS after oral/IP administration .

Q. What crystallographic techniques are recommended for determining the 3D structure of this compound, and how can disorder in the lattice be managed?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Key parameters: R1_1 < 0.05, wR2_2 < 0.15.
  • Disorder handling : Apply PART instructions in SHELXL to model split positions for flexible substituents (e.g., methoxyphenyl groups).
  • Validation : Check CIF files with PLATON/CHECKCIF to ensure geometric plausibility .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepCharacterization (NMR/HRMS)Reference
4-Chloro-pyrrolo[2,3-d]pyrimidineChlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol1H^1 \text{H}-NMR (DMSO-d6_6): δ 8.35 (s, 1H), 7.72 (d, J=8.8 Hz, 2H)
3-ChlorobenzylamineCommercial or via reduction of nitrileHRMS: [M+H]+^+ 141.0321 (C7_7H7_7ClN)

Q. Table 2. Biological Activity of Structural Analogs

Analog StructureTargetIC50_{50} (nM)Selectivity Index (vs. JAK2)Reference
(R)-6c (JAK1 inhibitor)JAK18.548
Compound 20h (antitubulin)Tubulin polymerization120N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.